molecular formula C18H17ClN2O3S B046878 ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate CAS No. 119407-03-3

ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate

Cat. No. B046878
M. Wt: 376.9 g/mol
InChI Key: HJLNLVIQJYXVBB-UHFFFAOYSA-N
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Description

Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate is a chemical compound with the molecular formula C18H17ClN2O3S . It is a derivative of phenothiazine, a class of compounds with various pharmaceutical and industrial applications . This compound is also an intermediate for Moricizine .


Synthesis Analysis

The synthesis of ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate involves the amide formation between Phenothiazine-2-ethylcarbamate and 3-Chloropropionyl chloride . The displacement of the remaining ω-halogen by diethylamine or morpholine then completes the synthesis of ethacizine or Moricizine respectively .


Molecular Structure Analysis

The molecular structure of ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate can be represented by the InChI string: InChI=1S/C18H17ClN2O3S/c1-2-24-18(23)20-12-7-8-16-14(11-12)21(17(22)9-10-19)13-5-3-4-6-15(13)25-16/h3-8,11H,2,9-10H2,1H3,(H,20,23) . The Canonical SMILES representation is: CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCCl .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate include a molecular weight of 376.9 g/mol , a density of 1.4±0.1 g/cm³ , a boiling point of 565.1±50.0 °C at 760 mmHg , and a flash point of 295.5±30.1 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . Its topological polar surface area is 83.9 Ų .

Scientific Research Applications

Pharmacological Applications

Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate derivatives have been explored for their pharmacological potential. For instance, derivatives of phenothiazine, a core structure in this compound, have been synthesized for their potential as antiarrhythmic drugs. Ethmozine, a derivative, is noted for treating extrasystole, heart flutter, and various forms of tachycardia (Khutornenko et al., 2004). Additionally, phenothiazine derivatives have been evaluated for their antibacterial, antifungal, and antitubercular activities, showing acceptable to significant activities in these areas (Sharma et al., 2012).

Material Science Applications

In material science, phenothiazine molecules have been investigated as redox shuttle additives for lithium-ion batteries. These additives offer protection against overcharge and overdischarge, demonstrating the potential of phenothiazine derivatives in enhancing battery safety and longevity (Buhrmester et al., 2006).

Analytical Chemistry Applications

Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate and its derivatives have been utilized in analytical chemistry for the detection of substances. For example, surface-enhanced Raman scattering (SERS) has been applied for the quantitative detection of ethyl carbamate in alcoholic beverages, highlighting the role of such compounds in developing sensitive and specific detection methods for potential toxicants (Yang et al., 2013).

properties

IUPAC Name

ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-2-24-18(23)20-12-7-8-16-14(11-12)21(17(22)9-10-19)13-5-3-4-6-15(13)25-16/h3-8,11H,2,9-10H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLNLVIQJYXVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378172
Record name ZINC03882437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate

CAS RN

34749-22-9, 119407-03-3
Record name Ethyl N-[10-(3-chloro-1-oxopropyl)-10H-phenothiazin-2-yl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34749-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ZINC03882437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl [10-(3-chloropropanoyl)-10H-phenothiazin-2-yl]carbamate
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